L 158338

Beschreibung

Eigenschaften

CAS-Nummer |

133240-38-7 |

|---|---|

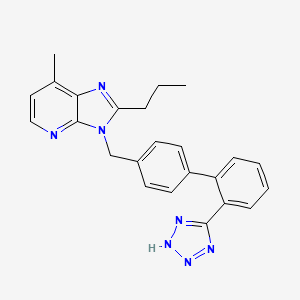

Molekularformel |

C24H23N7 |

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

7-methyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C24H23N7/c1-3-6-21-26-22-16(2)13-14-25-24(22)31(21)15-17-9-11-18(12-10-17)19-7-4-5-8-20(19)23-27-29-30-28-23/h4-5,7-14H,3,6,15H2,1-2H3,(H,27,28,29,30) |

InChI-Schlüssel |

CYUMNDVYHILLEX-UHFFFAOYSA-N |

Isomerische SMILES |

CCCC1NC2=C(C=CN=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C |

Kanonische SMILES |

CCCC1=NC2=C(C=CN=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

133240-38-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3H-Imidazo(4,5-b)pyridine, 7-methyl-2-propyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- 7-methyl-2-propyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-3H-imidazo(4,5-b)pyridine L 158,338 L 158338 L-158,338 L-158338 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-158,338: A Technical Guide to its Mechanism of Action as an Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-158,338 is a potent and selective non-peptide antagonist of the angiotensin II receptor type 1 (AT1). As a member of the angiotensin II receptor blocker (ARB) class of drugs, its primary mechanism of action involves the competitive inhibition of angiotensin II binding to the AT1 receptor. This blockade disrupts the downstream signaling cascades initiated by angiotensin II, leading to a reduction in vasoconstriction, aldosterone secretion, and sympathetic nervous system activation. This technical guide provides a comprehensive overview of the core mechanism of action of L-158,338, including available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. Its principal effector peptide, angiotensin II, exerts a wide range of physiological effects by binding to its receptors, primarily the AT1 and AT2 receptors. The AT1 receptor mediates the majority of the known cardiovascular effects of angiotensin II, including vasoconstriction, sodium and water retention, and cellular growth and proliferation.

L-158,338 is a synthetic, non-peptide molecule designed to selectively antagonize the AT1 receptor. Its chemical structure allows for high-affinity binding to the receptor, thereby preventing angiotensin II from eliciting its physiological responses. This targeted mode of action makes L-158,338 and other ARBs valuable therapeutic agents for the management of hypertension and other cardiovascular diseases.

Quantitative Data

The available quantitative data for L-158,338 is summarized below. For comparative context, data for other well-characterized ARBs are also included where available.

Table 1: In Vitro Binding Affinity of L-158,338 and Other ARBs

| Compound | Receptor | Tissue/Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| L-158,338 | Angiotensin II Receptor | Rabbit Aorta | [¹²⁵I]-Angiotensin II | 1 | - | |

| L-158,338 | Angiotensin II Receptor Type 2 | Pig Uterus Myometrial Membranes | [¹²⁵I]-Angiotensin II | 0.7 | - | |

| Losartan | AT1 | - | [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | - | 1.9 - 22 | - |

| Valsartan | AT1 | - | [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | - | 1.2 - 9.4 | - |

Note: A lower IC50/Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Potency of L-158,338

| Assay | Tissue/Cell Line | Agonist | L-158,338 Concentration | Effect | Reference |

| Functional Recovery in Postischemic Heart | Isolated Working Rat Heart | - | 0.12 µM | Increased functional recovery | [1] |

Core Mechanism of Action: AT1 Receptor Blockade

L-158,338 functions as a competitive antagonist at the AT1 receptor. This means that it binds to the same site on the receptor as the endogenous ligand, angiotensin II, but does not activate the receptor. By occupying the binding site, L-158,338 prevents angiotensin II from binding and initiating the intracellular signaling cascade.

Signaling Pathway of the AT1 Receptor

The AT1 receptor is a G-protein coupled receptor (GPCR). Upon activation by angiotensin II, it couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that results in various cellular responses, primarily vasoconstriction in vascular smooth muscle cells. The key steps in this pathway are:

-

G-protein Activation: Angiotensin II binding induces a conformational change in the AT1 receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).

-

Cellular Response: The elevated intracellular Ca²⁺ levels, along with the activation of PKC and other downstream effectors, lead to the phosphorylation of myosin light chains in smooth muscle cells, resulting in muscle contraction and vasoconstriction.

L-158,338, by blocking the initial binding of angiotensin II, prevents the initiation of this entire cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of L-158,338.

Radioligand Binding Assay

This assay is used to determine the binding affinity of L-158,338 for the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of L-158,338 for the AT1 receptor.

Materials:

-

Cell membranes expressing the AT1 receptor (e.g., from rabbit aorta or a recombinant cell line).

-

Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

-

L-158,338.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of L-158,338 in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (typically at its Kd concentration).

-

Varying concentrations of L-158,338 or vehicle (for total binding) or a high concentration of an unlabeled competitor like losartan (for non-specific binding).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of L-158,338 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-158,338 concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inhibition of Angiotensin II-Induced Vasoconstriction

This assay assesses the functional potency of L-158,338 in a physiologically relevant tissue.

Objective: To determine the potency of L-158,338 in inhibiting angiotensin II-induced contraction of isolated aortic rings.

Materials:

-

Rabbit or rat thoracic aorta.

-

Krebs-Henseleit solution (oxygenated with 95% O₂/5% CO₂).

-

Angiotensin II.

-

L-158,338.

-

Organ bath system with force transducers.

-

Data acquisition system.

Procedure:

-

Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

-

Connect the rings to force transducers to measure isometric tension.

-

Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

-

Induce a reference contraction with a high concentration of potassium chloride (KCl) to test for tissue viability.

-

After washing and returning to baseline, pre-incubate the tissues with different concentrations of L-158,338 or vehicle for 30-60 minutes.

-

Generate a cumulative concentration-response curve to angiotensin II in the presence of each concentration of L-158,338.

-

Record the contractile responses.

-

Analyze the data to determine the EC50 of angiotensin II in the absence and presence of L-158,338. A rightward shift in the concentration-response curve indicates competitive antagonism. The potency of L-158,338 can be expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Calcium Mobilization Assay

This cell-based assay provides a high-throughput method to measure the functional antagonism of the AT1 receptor.

Objective: To determine the potency of L-158,338 in inhibiting angiotensin II-induced intracellular calcium mobilization.

Materials:

-

A cell line stably expressing the human AT1 receptor (e.g., CHO or HEK-293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Angiotensin II.

-

L-158,338.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Plate the AT1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of L-158,338 to the wells and incubate for a defined period.

-

Place the plate in the fluorescence plate reader.

-

Initiate the measurement of fluorescence intensity over time.

-

After establishing a stable baseline, inject a fixed concentration of angiotensin II (typically the EC₈₀) into the wells.

-

Continue to monitor the fluorescence intensity to measure the change in intracellular calcium concentration.

-

The peak fluorescence response is proportional to the amount of calcium mobilized.

-

Plot the percentage of inhibition of the angiotensin II response against the logarithm of the L-158,338 concentration to determine the IC50 value.

Conclusion

L-158,338 is a specific antagonist of the angiotensin II AT1 receptor. Its mechanism of action is centered on the competitive blockade of this receptor, which in turn inhibits the downstream signaling pathways responsible for the physiological effects of angiotensin II, most notably vasoconstriction. The quantitative data, though limited in the public domain, suggests that L-158,338 possesses high affinity for the angiotensin II receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of L-158,338 and other novel ARBs. Further research to generate more extensive quantitative data on the binding and functional potency of L-158,338 would be beneficial for a more complete understanding of its pharmacological profile.

References

L-158,338: A Technical Guide to its Angiotensin II Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the nonpeptide antagonist L-158,338 for the angiotensin II (AT) receptor. The information is compiled to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Angiotensin II is a key effector peptide of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling. Its physiological effects are mediated through two main G protein-coupled receptors: the AT1 and AT2 receptors. The AT1 receptor is responsible for most of the well-known cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth. Consequently, blockade of the AT1 receptor is a major therapeutic strategy for the treatment of hypertension and other cardiovascular diseases. L-158,338 is a potent and selective antagonist for the angiotensin II receptor, and understanding its binding characteristics is fundamental to its pharmacological profile.

Quantitative Binding Affinity Data

The binding affinity of L-158,338 for the angiotensin II receptor has been determined through radioligand binding assays. The available data is summarized in the table below.

| Compound | Receptor Source | Radioligand | Assay Type | Parameter | Value |

| L-158,338 | Rabbit Aorta | [¹²⁵I]Sar¹,Ile⁸-Ang II | Competition Binding | IC₅₀ | 1 nM |

Table 1: Binding Affinity of L-158,338 for the Angiotensin II Receptor. The IC₅₀ value represents the concentration of L-158,338 required to inhibit 50% of the specific binding of the radiolabeled angiotensin II analog.

Angiotensin II Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the angiotensin II type 1 (AT1) receptor and the inhibitory action of an antagonist such as L-158,338.

Figure 1: Angiotensin II AT1 Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like L-158,338 for the angiotensin II receptor. This protocol is based on standard methodologies used in the field.

1. Membrane Preparation:

-

Aorta from a suitable animal model (e.g., rabbit) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Binding buffer.

-

A fixed concentration of a radiolabeled angiotensin II analog, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

-

A range of concentrations of the unlabeled test compound (L-158,338).

-

The membrane preparation to initiate the binding reaction.

-

-

For determination of non-specific binding, a high concentration of unlabeled angiotensin II is added to a set of wells.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram provides a visual workflow of this experimental protocol.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Conclusion

L-158,338 demonstrates high-affinity binding to the angiotensin II receptor, consistent with its role as a potent antagonist. The low nanomolar IC₅₀ value indicates that it can effectively compete with the endogenous ligand, angiotensin II, at physiologically relevant concentrations. The methodologies outlined in this guide provide a framework for the characterization of such compounds, which is a critical step in the development of new therapeutics targeting the renin-angiotensin system. This information serves as a foundational resource for further research and development efforts in the field of cardiovascular pharmacology.

The Enigmatic L-158,338: A Search for Structure-Activity Relationships

Despite a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding the chemical compound designated as L-158,338. This suggests that "L-158,338" may be an internal development code for a compound that has not been disclosed in public research, or potentially an erroneous identifier.

For researchers, scientists, and drug development professionals, the structure-activity relationship (SAR) of a compound is a cornerstone of medicinal chemistry. It describes how the three-dimensional structure of a molecule correlates with its biological activity. A thorough SAR study provides a roadmap for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Typically, a technical guide on the SAR of a compound like L-158,338 would involve a detailed exploration of its chemical scaffold and the effects of various structural modifications on its interaction with a biological target. This would include:

-

Core Scaffold Analysis: An examination of the fundamental chemical structure that defines the L-158,338 series.

-

Pharmacophore Identification: Pinpointing the key functional groups and their spatial arrangement responsible for the compound's biological activity.

-

Quantitative SAR (QSAR): The use of statistical models to correlate physicochemical properties of analogs with their biological activities.

Hypothetical Data Presentation

Had data been available, it would be presented in structured tables to facilitate clear comparison of L-158,338 and its analogs. For instance, a table might summarize binding affinities and functional potencies:

| Compound ID | Modification from L-158,338 | Target Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) |

| L-158,338 | - | Data Unavailable | Data Unavailable |

| Analog 1 | e.g., Methyl group at R1 | Data Unavailable | Data Unavailable |

| Analog 2 | e.g., Halogen at R2 | Data Unavailable | Data Unavailable |

Standard Experimental Protocols

The investigation of a compound's SAR relies on a suite of well-defined experimental protocols. While specific details for L-158,338 are unknown, standard methodologies would likely include:

-

Radioligand Binding Assays: To determine the affinity of the compound for its target receptor. This involves competing the labeled ligand with increasing concentrations of the test compound.

-

Functional Assays: To measure the biological effect of the compound after binding to its target. This could involve measuring second messenger levels (e.g., cAMP, calcium) or downstream gene expression.

-

In Vivo Efficacy Studies: To assess the compound's therapeutic effect in a living organism, often using animal models of a specific disease.

Illustrative Signaling Pathway and Workflow Diagrams

Visual representations are crucial for understanding complex biological processes and experimental designs. Below are examples of diagrams that would be generated if the relevant information for L-158,338 were accessible.

L-158,338: An In-Depth Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-158,338 is a potent and highly selective nonpeptide angiotensin II (AII) receptor antagonist. As an imidazo[4,5-b]pyridine derivative, it acts by blocking the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. This document provides a technical overview of the pharmacological profile of L-158,338, summarizing available data on its mechanism of action, in vivo studies, and the relevant signaling pathways. The information is intended to support further research and drug development efforts centered on this compound.

Mechanism of Action

L-158,338 functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. By binding to this receptor, it prevents angiotensin II from exerting its potent vasoconstrictive and aldosterone-secreting effects. This blockade of the renin-angiotensin system leads to vasodilation and a subsequent reduction in blood pressure.

Quantitative Pharmacological Data

Table 1: In Vivo and In Vitro Experimental Concentrations of L-158,338

| Parameter | Species | Model | Concentration/Dose | Observed Effect |

| In Vivo Dose | Rat | Myocardial Ischemia-Reperfusion Injury | 0.3, 1, or 3 mg/kg | Dose-dependent increase in functional recovery of the heart[1] |

| In Vitro Concentration | Rat | Isolated Working Heart (Ischemia-Reperfusion) | 50 ng/ml (0.12 µM) | Increased functional recovery of the heart[1] |

Experimental Protocols

Detailed experimental protocols for the characterization of L-158,338 are not extensively published. However, based on a study investigating its effects on myocardial ischemia-reperfusion injury, a general protocol can be outlined.

In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats

-

Objective: To assess the cardioprotective effects of L-158,338.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: L-158,338 is administered at doses of 0.3, 1, or 3 mg/kg. The route of administration (e.g., intravenous, intraperitoneal) should be specified based on the study design.

-

Surgical Procedure:

-

Anesthetize the rats (e.g., with sodium pentobarbital).

-

Ventilate the animals and perform a thoracotomy to expose the heart.

-

Induce regional ischemia by ligating a major coronary artery (e.g., the left anterior descending coronary artery) for a defined period (e.g., 30 minutes).

-

Remove the ligature to allow for reperfusion for a subsequent period (e.g., 2 hours).

-

-

Assessment of Myocardial Injury:

-

Infarct Size Measurement: At the end of the reperfusion period, excise the heart and perfuse it with a stain such as triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.

-

Cardiac Function: Monitor hemodynamic parameters such as heart rate, blood pressure, and left ventricular developed pressure throughout the experiment.

-

Biochemical Markers: Collect blood samples to measure cardiac injury markers like creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).

-

Signaling Pathways

As an angiotensin II receptor blocker (ARB), L-158,338 interferes with the signaling cascade initiated by the binding of angiotensin II to the AT1 receptor. The primary pathway affected is the Gq/11 protein-coupled signaling cascade.

Figure 1: Angiotensin II Signaling Pathway and the Point of Inhibition by L-158,338. This diagram illustrates the activation of the AT1 receptor by angiotensin II, leading to a cascade of intracellular events that result in vasoconstriction, aldosterone secretion, and cell growth. L-158,338 acts as an antagonist at the AT1 receptor, blocking these downstream effects.

Metabolism

Studies on the metabolism of L-158,338 have shown that it undergoes biotransformation in the liver. A major metabolic pathway involves the monohydroxylation at the C6 position of the imidazo-pyridine ring, which is mediated by a 1,2-hydride shift[2]. Understanding the metabolic fate of L-158,338 is crucial for evaluating its pharmacokinetic profile and potential for drug-drug interactions.

Conclusion

L-158,338 is a selective AT1 receptor antagonist with demonstrated efficacy in in vivo models of cardiovascular disease. While detailed quantitative data on its binding and functional activity are not widely published, its mechanism of action and effects on angiotensin II signaling are well-understood within the context of the ARB drug class. The available information provides a solid foundation for further investigation into its therapeutic potential. Future studies should aim to fully characterize its pharmacological profile, including comprehensive binding kinetics and functional dose-response relationships, to better inform its potential clinical applications.

References

- 1. Comparison of effects of angiotensin-converting enzyme inhibition with those of angiotensin II receptor antagonism on functional and metabolic recovery in postischemic working rat heart as studied by [31P] nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for a 1,2-hydride shift in the microsomal metabolism of the heterocycle L-158,338, a nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of L-158,338: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-158,338 is a potent and selective nonpeptide antagonist of the angiotensin II receptor, a key component in the renin-angiotensin system which plays a crucial role in blood pressure regulation and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the in vitro studies conducted on L-158,338, summarizing its binding affinity, functional antagonism, and metabolic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of cardiovascular therapeutics.

Core Efficacy: Receptor Binding and Functional Antagonism

L-158,338 demonstrates high affinity for the angiotensin II receptor. In vitro studies have quantified its inhibitory activity, showcasing its potential as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for L-158,338 from in vitro assays.

| Assay Type | Target/Tissue | Parameter | Value |

| Receptor Binding Assay | Angiotensin II Receptor (Rabbit Aorta) | IC50 | 1 nM |

| Functional Heart Study | Isolated Rat Heart | Concentration for effect | 0.12 µM |

Angiotensin II Receptor Binding Assay

Objective: To determine the concentration of L-158,338 required to inhibit 50% of the binding of a radiolabeled ligand to the angiotensin II receptor.

Experimental Protocol:

-

Tissue Preparation: Aortic membranes are prepared from rabbits. The aorta is dissected, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The resulting membrane preparation is washed and resuspended in a binding buffer.

-

Radioligand: A radiolabeled form of angiotensin II, such as [125I]Sar1,Ile8-Angiotensin II, is used as the ligand that binds to the angiotensin II receptors in the aortic membranes.

-

Competition Binding: The aortic membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of L-158,338.

-

Incubation and Separation: The incubation is carried out at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of L-158,338 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Functional Antagonism in Isolated Heart Tissue

In studies on isolated, perfused rat hearts subjected to ischemia and reperfusion, L-158,338 was used to investigate the role of angiotensin II in myocardial injury. A concentration of 0.12 µM of L-158,338 was shown to increase functional recovery after ischemia.

Metabolic Profile of L-158,338

Understanding the metabolic fate of a drug candidate is critical in early development. In vitro metabolism studies provide insights into its biotransformation pathways.

In Vitro Metabolism in Liver Microsomes

Objective: To identify the metabolic products of L-158,338 when incubated with liver enzymes.

Experimental Protocol:

-

Microsome Preparation: Liver microsomes are prepared from rats. The liver is homogenized, and the microsomal fraction is isolated by differential centrifugation.

-

Incubation: L-158,338 is incubated with the prepared rat liver microsomes in the presence of an NADPH-generating system (which provides the necessary cofactors for cytochrome P450 enzymes).

-

Metabolite Extraction: After incubation, the reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent.

-

Metabolite Identification: The extracted samples are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to separate and identify the chemical structures of the metabolites. A major metabolite identified was a monohydroxylated derivative of L-158,338.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by L-158,338 and a typical experimental workflow for its in vitro characterization.

Angiotensin II Receptor Signaling Pathway

Caption: Angiotensin II signaling and L-158,338 antagonism.

Workflow for In Vitro Characterization

References

L-158,338: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-158,338 is a potent and highly selective non-peptide antagonist of the angiotensin II type 1 (AT₁) receptor. This document provides a comprehensive technical overview of the discovery and synthesis of L-158,338, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction: The Discovery of a Selective AT₁ Antagonist

The discovery of L-158,338 emerged from research efforts to develop orally active, non-peptide antagonists of the angiotensin II receptor, a key player in the renin-angiotensin system (RAS) and a critical regulator of blood pressure. Angiotensin II, by binding to the AT₁ receptor, mediates vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to the pathophysiology of hypertension and other cardiovascular diseases.

L-158,338, chemically known as 7-methyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine, was identified as a potent and selective antagonist of the AT₁ receptor subtype. Its development represented a significant advancement in the field, offering a therapeutic agent with high specificity for the target receptor, thereby minimizing potential off-target effects.

Mechanism of Action

L-158,338 exerts its pharmacological effects by competitively and selectively blocking the binding of angiotensin II to the AT₁ receptor. This blockade inhibits the downstream signaling pathways initiated by angiotensin II, leading to vasodilation, reduced aldosterone production, and a decrease in blood pressure. The high selectivity for the AT₁ receptor over the AT₂ receptor is a key characteristic of L-158,338, as the physiological roles of the AT₂ receptor are distinct and not fully elucidated.

Angiotensin II AT₁ Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of Angiotensin II to the AT₁ receptor, and the point of inhibition by L-158,338.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for L-158,338.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Radioligand | Preparation | IC₅₀ (nM) |

| Angiotensin II AT₁ | [¹²⁵I]-Angiotensin II | Rat adrenal cortical membranes | 0.3 |

| Angiotensin II AT₂ | [¹²⁵I]-CGP 42112A | Rat adrenal medullary membranes | >10,000 |

Table 2: In Vivo Antihypertensive Activity

| Animal Model | Route of Administration | Dose | Blood Pressure Reduction (%) |

| Conscious Renal Hypertensive Rats | Oral (p.o.) | 1 mg/kg | 35 ± 4 |

| Conscious Normotensive Rats | Intravenous (i.v.) | 0.3 mg/kg | 25 ± 3 |

Synthesis of L-158,338

The synthesis of L-158,338 involves a multi-step process, culminating in the formation of the imidazo[4,5-b]pyridine core and the subsequent alkylation with the biphenyltetrazole moiety.

Synthetic Workflow

The diagram below outlines the key stages in the synthesis of L-158,338.

Experimental Protocols

Radioligand Binding Assay for AT₁ Receptor Affinity

Objective: To determine the in vitro binding affinity of L-158,338 for the angiotensin II AT₁ receptor.

Materials:

-

Rat adrenal cortical membranes (source of AT₁ receptors)

-

[¹²⁵I]-Angiotensin II (radioligand)

-

L-158,338 (test compound)

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of L-158,338 in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-Angiotensin II (final concentration ~0.1 nM), and 50 µL of the L-158,338 dilution or vehicle (for total binding).

-

To determine non-specific binding, add 50 µL of a high concentration of unlabeled angiotensin II (e.g., 1 µM) instead of the test compound.

-

Initiate the binding reaction by adding 50 µL of the rat adrenal cortical membrane preparation (approximately 20-40 µg of protein).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of L-158,338 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vivo Blood Pressure Measurement in Conscious Rats

Objective: To evaluate the antihypertensive effect of L-158,338 in a conscious animal model.

Animal Model:

-

Male spontaneously hypertensive rats (SHR) or surgically induced renal hypertensive rats.

Procedure:

-

Implant a telemetric pressure transducer into the abdominal aorta of the rats under anesthesia and allow for a recovery period of at least one week.

-

House the rats individually in cages equipped with a receiver to continuously monitor blood pressure and heart rate.

-

Establish a stable baseline blood pressure reading for each animal over a 24-hour period.

-

Administer L-158,338 (e.g., 1 mg/kg) or vehicle orally via gavage.

-

Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for at least 24 hours post-dosing.

-

Analyze the data by calculating the change in blood pressure from the pre-dose baseline at various time points.

-

Compare the blood pressure response in the L-158,338-treated group to the vehicle-treated group to determine the antihypertensive efficacy.

Experimental Workflow for In Vivo Blood Pressure Study

Conclusion

L-158,338 is a well-characterized, potent, and selective AT₁ receptor antagonist. The data and protocols presented in this guide highlight its discovery as a significant contribution to the development of non-peptide angiotensin II receptor blockers for the treatment of hypertension and other cardiovascular diseases. The detailed methodologies provided serve as a valuable resource for researchers in the field to further investigate the pharmacology of this compound and to aid in the discovery of new therapeutic agents targeting the renin-angiotensin system.

L-158,338: An In-Depth Technical Guide to Angiotensin II Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide will, therefore, provide a comprehensive technical overview of the methodologies used to determine AT1/AT2 receptor selectivity, the distinct signaling pathways associated with each receptor subtype, and a framework for understanding the significance of such selectivity in pharmacology and drug development. While specific data for L-158,338 cannot be presented, the principles and protocols outlined herein are the standard by which its selectivity would be characterized.

Data Presentation: Quantifying Receptor Selectivity

The selectivity of a compound like L-158,338 for AT1 versus AT2 receptors is determined by comparing its binding affinity for each subtype. This is typically expressed using the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher affinity. The ratio of these values provides a quantitative measure of selectivity.

Table 1: Illustrative Template for Binding Affinity Data of an Angiotensin II Receptor Antagonist

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Selectivity Ratio (AT2/AT1) |

| L-158,338 | AT1 | [125I]Sar1,Ile8-Ang II | e.g., Rat adrenal cortical membranes | Data not available | Data not available | Data not available |

| L-158,338 | AT2 | [125I]Sar1,Ile8-Ang II | e.g., Rat uterine membranes | Data not available | Data not available |

Note: The table above is a template. Specific values for L-158,338 are not available in the reviewed literature.

Experimental Protocols: Determining Receptor Binding Affinity

The gold standard for quantifying the binding affinity of a compound to its receptor is the competitive radioligand binding assay . This in vitro technique measures the ability of an unlabeled compound (the "competitor," e.g., L-158,338) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Key Experimental Protocol: Competitive Radioligand Binding Assay

1. Preparation of Receptor Membranes:

-

Tissue Homogenization: Tissues rich in the target receptors (e.g., rat adrenal cortex for AT1, rat uterus for AT2) are homogenized in a cold buffer solution.

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membrane fraction, which contains the receptors.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA assay) to ensure consistent receptor amounts in each assay tube.

2. Assay Procedure:

-

Incubation: A constant concentration of the radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) and a constant amount of the receptor membrane preparation are incubated with varying concentrations of the unlabeled test compound (L-158,338).

-

Equilibrium: The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

3. Detection and Data Analysis:

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Plotting: The amount of bound radioligand is plotted against the logarithm of the competitor concentration. This generates a sigmoidal dose-response curve.

-

IC50 Determination: The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is calculated from this curve using non-linear regression analysis.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Angiotensin II Receptor Signaling Pathways

The distinct physiological effects of angiotensin II are mediated by the differential signaling cascades initiated by the AT1 and AT2 receptors.

AT1 Receptor Signaling

Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), primarily through Gq/11, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effects, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.

AT2 Receptor Signaling

The signaling pathways of the AT2 receptor are generally considered to counteract the effects of AT1 receptor activation. AT2 receptor activation is often associated with the activation of protein phosphatases, leading to the inhibition of growth-promoting pathways such as the mitogen-activated protein kinase (MAPK) cascade. Additionally, AT2 receptor stimulation can lead to the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which mediate vasodilation.

Conclusion

The determination of the selectivity of a compound such as L-158,338 for the AT1 versus AT2 receptor is fundamental to understanding its pharmacological profile and potential therapeutic applications. While specific binding affinity data for L-158,338 remains elusive in the accessible scientific literature, the experimental protocols and signaling pathways detailed in this guide provide the necessary framework for such an evaluation. The competitive radioligand binding assay is the cornerstone for quantifying selectivity, and the distinct downstream effects of AT1 and AT2 receptor activation highlight the importance of this characterization in the development of targeted therapeutics for cardiovascular and other diseases. Further research is required to fully elucidate the specific AT1/AT2 selectivity profile of L-158,338.

An In-Depth Technical Guide on the Downstream Signaling Pathways of L-158,338

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-158,338 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR) critically involved in cardiovascular regulation. By competitively inhibiting the binding of Angiotensin II (Ang II) to the AT1 receptor, L-158,338 effectively blocks the initiation of a cascade of intracellular signaling events that are central to the pathophysiology of hypertension and other cardiovascular diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by L-158,338, including the Phospholipase C (PLC)/Inositol Trisphosphate (IP3) pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. This document presents quantitative data on the inhibitory activity of L-158,338, details key experimental methodologies for assessing its effects, and provides visual representations of the relevant signaling cascades and experimental workflows.

Introduction to L-158,338 and the AT1 Receptor

The renin-angiotensin system (RAS) is a pivotal hormonal system in the regulation of blood pressure and fluid homeostasis. The primary effector of the RAS, Angiotensin II, exerts its physiological effects predominantly through the AT1 receptor. Activation of the AT1 receptor by Ang II triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family. This initiates a series of downstream signaling events that ultimately result in vasoconstriction, aldosterone secretion, cellular proliferation, and inflammation.

L-158,338 is a highly selective antagonist for the AT1 receptor, demonstrating significantly lower affinity for the AT2 receptor subtype. Its antagonistic action at the AT1 receptor makes it a valuable tool for dissecting the physiological and pathological roles of Ang II signaling and a lead compound in the development of antihypertensive therapeutics.

Core Downstream Signaling Pathways

L-158,338, by blocking the AT1 receptor, inhibits the following key downstream signaling pathways:

The Gq/Phospholipase C (PLC) Pathway

Upon Ang II binding, the AT1 receptor activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a primary driver of smooth muscle contraction and other cellular responses.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a variety of substrate proteins, leading to downstream effects on gene expression, cell growth, and proliferation.

L-158,338 potently inhibits Ang II-induced inositol phosphate accumulation, thereby preventing the mobilization of intracellular calcium and the activation of PKC.

L-158,338: A Technical Overview of its Interaction with the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-158,338 is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor, a critical component of the renin-angiotensin system (RAS). This document provides an in-depth technical guide on the pharmacological effects of L-158,338, with a focus on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its characterization. The quantitative data presented herein, derived from preclinical studies, demonstrates the potential of L-158,338 as a therapeutic agent for cardiovascular disorders such as hypertension.

Introduction to the Renin-Angiotensin System and AT₁ Receptor Antagonism

The renin-angiotensin system (RAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. A key effector molecule of this system is angiotensin II, which exerts its potent vasoconstrictive and aldosterone-stimulating effects primarily through the AT₁ receptor. Dysregulation of the RAS is a major contributor to the pathophysiology of hypertension and other cardiovascular diseases.

Angiotensin II receptor blockers (ARBs) represent a major class of antihypertensive agents that selectively block the AT₁ receptor, thereby inhibiting the detrimental effects of excessive angiotensin II stimulation. L-158,338 belongs to this class of therapeutic agents. By competitively and insurmountably antagonizing the AT₁ receptor, L-158,338 effectively lowers blood pressure and offers potential end-organ protection.

In Vitro Pharmacology of L-158,338

The in vitro activity of L-158,338 has been characterized through radioligand binding assays and functional antagonism studies. These experiments are fundamental in determining the potency and selectivity of the compound for the AT₁ receptor.

AT₁ Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of L-158,338 for the AT₁ receptor. These assays typically involve the use of a radiolabeled angiotensin II analog and a source of AT₁ receptors, such as cell membranes from tissues known to express the receptor (e.g., adrenal cortex, vascular smooth muscle). The ability of L-158,338 to displace the radioligand from the receptor is quantified to determine its inhibitory constant (Kᵢ) or the concentration required to inhibit 50% of the specific binding (IC₅₀).

Table 1: In Vitro AT₁ Receptor Binding Affinity of a Related Compound

| Compound | Assay Type | Receptor Source | Radioligand | IC₅₀ (nM) |

| L-158,809 | Radioligand Binding | Not Specified | Not Specified | 0.20[1] |

Functional Antagonism

Functional assays are crucial for assessing the ability of L-158,338 to inhibit the physiological response mediated by angiotensin II activation of the AT₁ receptor. One common method involves measuring the contraction of isolated vascular tissues, such as rabbit aorta, in response to angiotensin II in the presence and absence of the antagonist. The potency of a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Experimental Protocol: Functional Antagonism in Isolated Rabbit Aorta

-

Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta is excised and placed in cold Krebs-bicarbonate solution. The aorta is cleaned of adherent tissue and cut into rings approximately 3-4 mm in width.

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Pre-contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2 grams. The rings are then contracted with a submaximal concentration of an alpha-agonist like phenylephrine to ensure tissue viability.

-

Cumulative Concentration-Response Curve to Angiotensin II: After a washout period, a cumulative concentration-response curve to angiotensin II is generated.

-

Antagonist Incubation: Following another washout period, the tissues are incubated with a specific concentration of L-158,338 for a predetermined time (e.g., 60 minutes).

-

Second Angiotensin II Curve: A second cumulative concentration-response curve to angiotensin II is then generated in the presence of L-158,338.

-

Data Analysis: The rightward shift in the angiotensin II concentration-response curve caused by L-158,338 is used to calculate the pA₂ value using a Schild plot analysis.

In Vivo Pharmacology of L-158,338

The antihypertensive efficacy of L-158,338 is evaluated in various animal models of hypertension. These studies are essential to understand the compound's in vivo potency, duration of action, and overall therapeutic potential.

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension. The effect of L-158,338 on blood pressure in this model provides valuable insights into its potential clinical utility.

Experimental Protocol: Blood Pressure Measurement in Conscious SHR

-

Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.

-

Blood Pressure Monitoring: Blood pressure can be measured directly via an indwelling arterial catheter connected to a pressure transducer or indirectly using the tail-cuff method. For continuous monitoring, radiotelemetry is the gold standard.

-

Drug Administration: L-158,338 is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is included.

-

Data Collection: Mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are recorded at baseline and at multiple time points after drug administration.

-

Data Analysis: The dose-dependent reduction in blood pressure is calculated and compared to the vehicle control group. The duration of the antihypertensive effect is also determined.

Table 2: Expected In Vivo Antihypertensive Effect of an AT₁ Receptor Antagonist in SHR

| Animal Model | Route of Administration | Dose Range | Expected Outcome |

| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 0.1 - 10 mg/kg | Dose-dependent reduction in mean arterial pressure |

Blockade of Angiotensin II-Induced Pressor Response

This in vivo assay directly assesses the ability of L-158,338 to block the vasoconstrictor effect of exogenous angiotensin II in normotensive animals.

Experimental Protocol: Inhibition of Angiotensin II Pressor Response in Normotensive Rats

-

Animal Model: Normotensive rats (e.g., Wistar-Kyoto) are anesthetized and instrumented for blood pressure monitoring.

-

Angiotensin II Challenge: A baseline pressor response to an intravenous bolus of angiotensin II is established.

-

Drug Administration: L-158,338 is administered intravenously.

-

Post-treatment Angiotensin II Challenge: The pressor response to the same dose of angiotensin II is measured at various time points after the administration of L-158,338.

-

Data Analysis: The percentage inhibition of the angiotensin II-induced pressor response is calculated to determine the potency and duration of action of L-158,338.

Signaling Pathways and Experimental Workflows

The mechanism of action of L-158,338 involves the blockade of intracellular signaling pathways activated by the binding of angiotensin II to the AT₁ receptor.

AT₁ Receptor Signaling Pathway

The binding of angiotensin II to the G-protein coupled AT₁ receptor initiates a cascade of intracellular events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to cellular responses such as smooth muscle contraction, aldosterone secretion, and cellular growth. L-158,338 blocks the initial step of this cascade by preventing angiotensin II from binding to the AT₁ receptor.

References

Preclinical Profile of L-158,338: A Technical Guide to an Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-158,338 is a nonpeptide antagonist of the angiotensin II receptor type 1 (AT1). As a member of the "sartan" class of drugs, it acts by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and cellular proliferation. This technical guide provides a comprehensive overview of the preclinical research findings pertinent to L-158,338 and its class of compounds, focusing on its mechanism of action, key experimental protocols for its evaluation, and representative quantitative data.

Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative preclinical data (e.g., binding affinity, in vivo efficacy, and pharmacokinetics) for L-158,338 could not be located. The quantitative data presented in this guide are, therefore, representative of the angiotensin II AT1 receptor antagonist class and are included to provide a framework for the expected pharmacological profile of such a compound.

Core Mechanism of Action: AT1 Receptor Blockade

The primary pharmacological effect of L-158,338 is the competitive and selective inhibition of the AT1 receptor. The binding of the endogenous ligand, angiotensin II, to the AT1 receptor initiates a cascade of intracellular events primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this signaling is a series of physiological responses, including vasoconstriction, inflammation, and cellular growth. L-158,338, by blocking the initial binding of angiotensin II, effectively abrogates these downstream effects.

AT1 Receptor Signaling Pathway

Quantitative Preclinical Data (Representative for AT1 Receptor Antagonists)

The following tables summarize typical quantitative data for well-characterized AT1 receptor antagonists. These values provide a benchmark for the expected potency and efficacy of compounds within this class.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference Tissue/Cell Line |

| Losartan | Human AT1 | Radioligand Binding | 8.8 - 25 | 18 - 50 | Human adrenal cortex membranes |

| Valsartan | Human AT1 | Radioligand Binding | 3.9 - 10 | 8 - 20 | CHO cells expressing human AT1 receptor |

| Candesartan | Human AT1 | Radioligand Binding | 0.3 - 1.2 | 0.6 - 2.5 | Human vascular smooth muscle cells |

| Olmesartan | Human AT1 | Radioligand Binding | 0.7 - 2.0 | 1.5 - 4.0 | HEK293 cells expressing human AT1 receptor |

Table 2: In Vivo Antihypertensive Efficacy in Animal Models

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Effect |

| Losartan | Spontaneously Hypertensive Rat (SHR) | Oral | 1 - 3 | Significant reduction in mean arterial pressure |

| Valsartan | Renal Hypertensive Rat | Oral | 0.3 - 1 | Dose-dependent decrease in blood pressure |

| Candesartan | Spontaneously Hypertensive Rat (SHR) | Oral | 0.03 - 0.1 | Long-lasting antihypertensive effect |

| Olmesartan | Renal Hypertensive Rat | Oral | 0.1 - 0.3 | Potent and sustained blood pressure reduction |

Table 3: Representative Pharmacokinetic Parameters in Rats

| Compound | Oral Bioavailability (%) | T1/2 (hours) | Cmax (ng/mL) at 10 mg/kg oral dose | Tmax (hours) |

| Losartan | ~33 | 2 - 4 (active metabolite) | ~750 (active metabolite) | 3 - 4 |

| Valsartan | ~23 | 6 - 9 | ~2500 | 2 - 4 |

| Candesartan | ~15 | 9 | ~1200 | 3 - 4 |

| Olmesartan | ~26 | 13 | ~1500 | 1 - 2 |

Detailed Experimental Protocols

The preclinical evaluation of an AT1 receptor antagonist like L-158,338 typically involves a series of in vitro and in vivo experiments to characterize its pharmacological profile.

In Vitro Radioligand Binding Assay for AT1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of L-158,338 for the AT1 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human AT1 receptor (e.g., HEK293 or CHO cells) or from tissues with high AT1 receptor density (e.g., rat liver, adrenal gland).

-

Radioligand: A high-affinity, radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Angiotensin II.

-

Test Compound: L-158,338 at various concentrations.

-

Non-specific Binding Control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of L-158,338).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-158,338 concentration. Determine the IC50 value (the concentration of L-158,338 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent antihypertensive effect of L-158,338 in a genetic model of hypertension.

Materials:

-

Animals: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Test Compound: L-158,338 formulated for oral administration.

-

Vehicle Control: The formulation vehicle without the test compound.

-

Blood Pressure Monitoring System: Tail-cuff method or telemetry for continuous monitoring.

Procedure:

-

Acclimatization: Acclimate the rats to the housing facility and blood pressure measurement procedure for at least one week.

-

Baseline Measurement: Record baseline systolic blood pressure and heart rate for all animals for several days before the start of the treatment.

-

Dosing: Randomly assign SHR to receive either vehicle or different doses of L-158,338 (e.g., 0.1, 1, 10 mg/kg) orally once daily for a specified period (e.g., 2-4 weeks). A group of WKY rats receives the vehicle.

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals after dosing (e.g., 2, 4, 8, and 24 hours post-dose on selected days).

-

Data Analysis: Calculate the change in blood pressure from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of L-158,338 with the vehicle control. Determine the ED50 (the dose that produces 50% of the maximal antihypertensive effect).

Experimental Workflow Visualization

Conclusion

L-158,338 is an angiotensin II AT1 receptor antagonist with a mechanism of action that is well-understood within the context of its drug class. The preclinical evaluation of such a compound involves a standardized set of in vitro and in vivo studies to determine its binding affinity, functional antagonism, pharmacokinetic profile, and antihypertensive efficacy. While specific quantitative data for L-158,338 are not publicly available, the representative data from other "sartans" suggest that it would be expected to be a potent and selective antagonist of the AT1 receptor with significant blood pressure-lowering effects in relevant animal models. Further research and publication of specific data for L-158,338 would be necessary for a complete preclinical assessment.

Methodological & Application

Application Notes and Protocols for L-158,338 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-158,338 is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a key effector in the renin-angiotensin system (RAS), playing a crucial role in vasoconstriction, aldosterone secretion, and cellular growth.[1] By blocking the AT1 receptor, L-158,338 and other antagonists in its class can inhibit the proliferative and angiogenic effects of angiotensin II, making them valuable tools for research in cardiovascular diseases and oncology.[2][3][4]

These application notes provide a detailed experimental protocol for investigating the effects of L-158,338 in a cell culture setting, using a common breast cancer cell line as a representative model. The provided methodologies can be adapted for other relevant cell lines and research questions.

Data Presentation

The following table provides a template for summarizing quantitative data from a cell viability or proliferation assay to determine the half-maximal inhibitory concentration (IC50) of L-158,338.[5][6]

| L-158,338 Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 5.2 |

| 0.1 | 92 ± 4.8 | 8 ± 4.8 |

| 1 | 75 ± 6.1 | 25 ± 6.1 |

| 10 | 51 ± 5.5 | 49 ± 5.5 |

| 25 | 32 ± 4.9 | 68 ± 4.9 |

| 50 | 15 ± 3.8 | 85 ± 3.8 |

| 100 | 8 ± 2.5 | 92 ± 2.5 |

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimentally derived data.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway inhibited by L-158,338. By blocking the AT1 receptor, L-158,338 prevents angiotensin II from activating downstream pathways, such as the Ras-Raf-MAPK cascade, which are involved in cell proliferation and angiogenesis.[3]

Caption: L-158,338 inhibits Angiotensin II-mediated signaling.

Experimental Protocols

The following protocols provide a general framework for cell culture experiments with L-158,338. It is recommended to optimize these protocols for your specific cell line and experimental conditions.[7][8][9][10][11]

Cell Culture and Maintenance

This protocol describes the routine culture of a relevant cell line, such as MCF-7 human breast adenocarcinoma cells, which are known to express AT1 receptors.

Materials:

-

MCF-7 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain MCF-7 cells in T-75 flasks with supplemented DMEM.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of L-158,338 on cell viability and proliferation.

Materials:

-

MCF-7 cells

-

Complete DMEM

-

L-158,338 stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of L-158,338 in culture medium. The final concentrations may range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest L-158,338 treatment.

-

After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of L-158,338.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental Workflow

The following diagram outlines the general workflow for the cell proliferation experiment.

Caption: Workflow for assessing cell proliferation with L-158,338.

References

- 1. Angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II type 1 receptor antagonists inhibit cell proliferation and angiogenesis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II receptor type 1 blockers suppress the cell proliferation effects of angiotensin II in breast cancer cells by inhibiting AT 1 R signaling | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Cell line information [protocols.io]

- 9. Cultivation of L929 Cells, Production of L-Cell Coditioned Media (LCCM) | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 10. Cell Culture Introduction | Thermo Fisher Scientific - IN [thermofisher.com]

- 11. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-158,338, an Angiotensin II Receptor Antagonist, in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-158,338 is a nonpeptide antagonist of the angiotensin II receptor, a key component in the renin-angiotensin system (RAS). The RAS plays a critical role in regulating blood pressure, fluid and electrolyte balance, and vascular resistance. Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) receptor. L-158,338 selectively blocks the AT1 receptor, thereby inhibiting the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion. This mechanism of action makes L-158,338 and other angiotensin II receptor blockers (ARBs) valuable tools for in vivo research in cardiovascular diseases, renal pathologies, and metabolic disorders.

Due to the limited publicly available in vivo data for L-158,338, this document provides generalized protocols and dosage guidelines based on studies with other well-characterized ARBs, such as Losartan and Valsartan. These notes are intended to serve as a starting point for researchers designing in vivo studies with L-158,338, with the understanding that compound-specific optimization will be necessary.

Data Presentation: Dosage of Angiotensin II Receptor Antagonists in Rodent Models

The following tables summarize typical dosage ranges and pharmacokinetic parameters for the representative ARBs, Losartan and Valsartan, in common rodent models. This information can be used to guide dose selection for L-158,338 in initial in vivo studies.

Table 1: Dosage of Representative Angiotensin II Receptor Antagonists in Rodent Models

| Animal Model | Strain | Application | Compound | Dosage | Route of Administration | Reference |

| Rat | Spontaneously Hypertensive Rat (SHR) | Hypertension | Losartan | 10 mg/kg/day | Subcutaneous injection | [1] |

| Rat | Sprague-Dawley | Hypertension | Losartan | 10 mg/kg/day | Intravenous infusion | [2] |

| Rat | Wistar | Voluntary Oral Administration | Losartan | 10 mg/kg/day | Oral (mixed with vehicle) | [3] |

| Rat | Sprague-Dawley | Metabolic Studies | Telmisartan | ~5 mg/kg/day | In drinking water | [4] |

| Rat | Sprague-Dawley | Metabolic Studies | Valsartan | ~5 mg/kg/day | In drinking water | [4] |

| Mouse | C57BL/6 | Traumatic Brain Injury | Losartan | 1, 3, 10 mg/kg | Oral gavage | [1] |

Table 2: Pharmacokinetic Parameters of Representative Angiotensin II Receptor Antagonists

| Compound | Animal Model | Route of Administration | Tmax (hours) | Bioavailability (%) | Key Metabolism | Reference |

| Losartan | Rat | Oral | 1 - 2 | ~33 | Hepatic (CYP2C9, CYP3A4) to active metabolite E-3174 | [3] |

| Valsartan | Human | Oral | 2 - 4 | 25 (range 10-35) | Low extent of metabolism | [5] |

Experimental Protocols

General Considerations for In Vivo Studies

-

Animal Models : The choice of animal model is critical and depends on the research question. For hypertension studies, spontaneously hypertensive rats (SHR) are a common model. For studies on metabolic syndrome, diet-induced obesity models in rats or mice are often used.[4][6]

-

Route of Administration : The route of administration should be chosen based on the desired pharmacokinetic profile and experimental feasibility. Oral gavage is common for precise dosing, while administration in drinking water is suitable for long-term studies.[1][3][4] Subcutaneous or intravenous injections can also be used for direct and rapid systemic exposure.[1][2]

-

Dose Selection : Initial dose-ranging studies are recommended to determine the optimal dose of L-158,338 for the specific animal model and disease state. The dosages provided in Table 1 for other ARBs can serve as a guide.

-

Vehicle Selection : The vehicle used to dissolve or suspend L-158,338 should be non-toxic and inert. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small amount of an organic solvent like DMSO, further diluted in a suitable aqueous solution. For voluntary oral administration, palatable vehicles like sweetened nut paste or peanut butter can be used.[3]

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of L-158,338 on blood pressure in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR), age 12-16 weeks

-

L-158,338

-

Vehicle (e.g., sterile 0.9% saline)

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)

-

Administration supplies (e.g., syringes, needles for injection or gavage cannulas)

Procedure:

-

Acclimation: Acclimate the SHR to the housing facility and blood pressure measurement procedures for at least one week prior to the start of the experiment.

-

Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate for each animal for 3-5 consecutive days.

-

Group Allocation: Randomly assign the animals to different treatment groups (e.g., vehicle control, L-158,338 low dose, L-158,338 high dose).

-